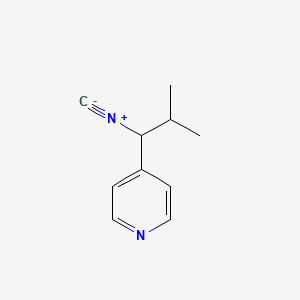
4-(1-Isocyano-2-methylpropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Isocyano-2-methylpropyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This particular compound features an isocyano group attached to a methylpropyl chain, which is then connected to the pyridine ring. The presence of the isocyano group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isocyano-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with 1-isocyano-2-methylpropane under suitable conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Another method involves the use of Grignard reagents. In this approach, 4-chloropyridine is reacted with 1-isocyano-2-methylpropylmagnesium bromide to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Isocyano-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isocyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-(1-Isocyano-2-methylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Isocyano-2-methylpropyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound, pyridine, lacks the isocyano group and has different chemical properties.
4-Isocyanopyridine: Similar to 4-(1-Isocyano-2-methylpropyl)pyridine but without the methylpropyl chain.
2-Isocyanopyridine: The isocyano group is attached at the 2-position instead of the 4-position.
Uniqueness
This compound is unique due to the presence of both the isocyano group and the methylpropyl chain, which confer distinct reactivity and properties compared to other pyridine derivatives .
Eigenschaften
CAS-Nummer |
62398-30-5 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
4-(1-isocyano-2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(11-3)9-4-6-12-7-5-9/h4-8,10H,1-2H3 |
InChI-Schlüssel |
OTRAJQHAPLWQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=NC=C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


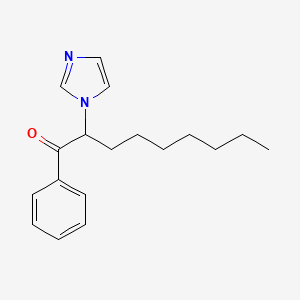
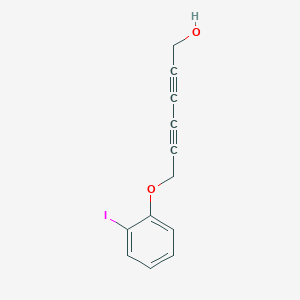

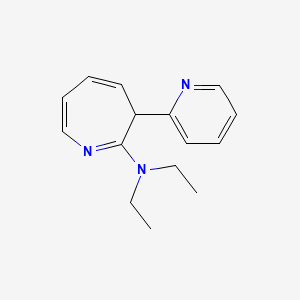
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
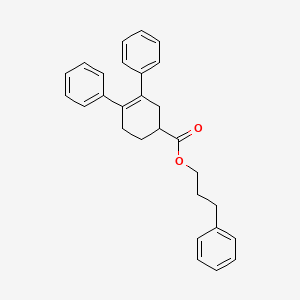
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
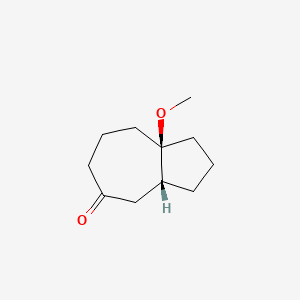
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)



![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)

